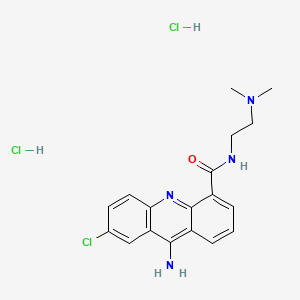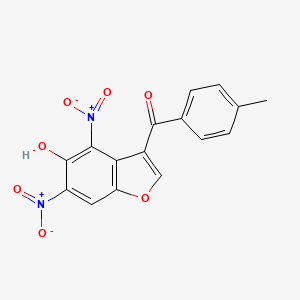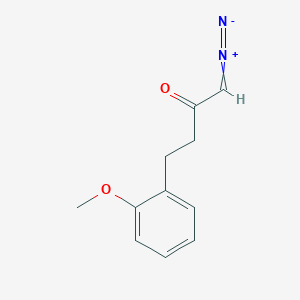
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity This compound features a diazonium group attached to a butenolate backbone, with a methoxyphenyl substituent
Méthodes De Préparation
The synthesis of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the diazonium salt. The methoxyphenyl group is introduced via electrophilic substitution reactions, and the butenolate structure is formed through subsequent reactions involving alkenes and alcohols .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Analyse Des Réactions Chimiques
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of a wide range of substituted products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate involves its ability to form reactive intermediates, such as carbocations and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include electrophilic and nucleophilic substitution reactions, as well as redox processes .
Comparaison Avec Des Composés Similaires
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)but-1-en-2-olate:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Propriétés
Numéro CAS |
90266-01-6 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-diazo-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)6-7-10(14)8-13-12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
LKUWWURDFGONHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


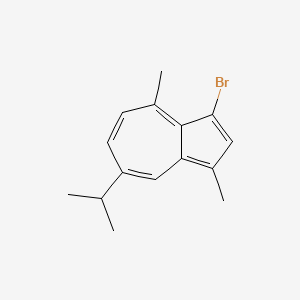
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
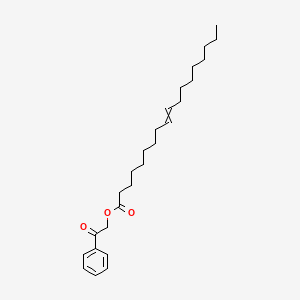
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
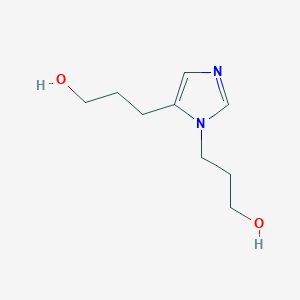
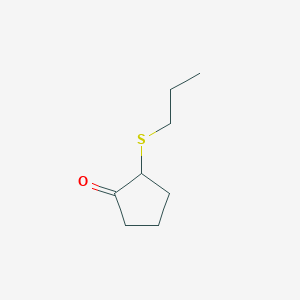
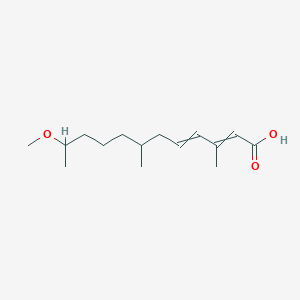
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
